nobilin E
Description
Nobilin E is a phenolic compound isolated from the medicinal orchid Dendrobium nobile Lindl., a plant traditionally used in Chinese medicine for its antioxidant, anti-inflammatory, and anticancer properties . Structurally, this compound is classified as a bibenzyl derivative, characterized by two benzene rings connected by an ethylene bridge. Its molecular formula is C₁₇H₂₀O₆, with a molecular weight of 320.30 g/mol . This compound is distinguished by hydroxyl and methoxy substituents at specific positions on the aromatic rings, which contribute to its bioactivity .
Properties
Molecular Formula |
C32H32O8 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4,6-dimethoxy-8-[2-(3-methoxyphenyl)ethyl]-9-[(3-methoxyphenyl)methyl]-9H-xanthene-2,3,5-triol |
InChI |
InChI=1S/C32H32O8/c1-36-21-9-5-7-18(13-21)11-12-20-16-26(38-3)29(35)31-27(20)23(15-19-8-6-10-22(14-19)37-2)24-17-25(33)28(34)32(39-4)30(24)40-31/h5-10,13-14,16-17,23,33-35H,11-12,15H2,1-4H3 |
InChI Key |
DIJWWMHOMAEIJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C3=C2C(C4=CC(=C(C(=C4O3)OC)O)O)CC5=CC(=CC=C5)OC)O)OC |
Synonyms |
nobilin E |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Nobilin E belongs to a family of bibenzyls and phenanthrenes isolated from Dendrobium species. Key structural analogs include:
- Nobilin D: A positional isomer of this compound, differing in the placement of the ethyl group. Nobilin D exhibits higher oral bioavailability (68.57%) but lower blood-brain barrier permeability compared to other bibenzyls .
- Moscatilin: Contains additional hydroxyl groups, enhancing its antioxidant capacity but reducing metabolic stability compared to this compound .
- Gigantol : Lacks a methoxy group at position 4, resulting in weaker anti-inflammatory activity but comparable anticancer effects .
Bioactivity Comparison
Antioxidant Activity
- This compound: Demonstrated moderate DPPH radical scavenging activity (IC₅₀ ~ 45 μM), attributed to its hydroxyl and methoxy groups .
- Moscatilin : Higher antioxidant activity (IC₅₀ ~ 28 μM ) due to multiple hydroxyl groups .
- Gigantol : Lower activity (IC₅₀ ~ 60 μM ) due to fewer polar substituents .
Anticancer Activity
- This compound: Inhibits NF-κB signaling in cancer cells, reducing proliferation (IC₅₀ ~ 12 μM in HeLa cells) .
- Nobilin D: Targets hypoxia-inducible factor 1α (HIF-1α), showing specificity for hypoxic tumors (IC₅₀ ~ 8 μM) .
- Moscatilin : Broad-spectrum cytotoxicity against lung and breast cancer cells (IC₅₀ ~ 5–10 μM ) .
ADMET Properties
| Property | This compound (Predicted) | Nobilin D | Moscatilin |
|---|---|---|---|
| Human Intestinal Absorption | High (>90%) | 98.04% | 85% |
| Caco-2 Permeability | Moderate (~50%) | 56.98% | 40% |
| Blood-Brain Barrier Penetration | Low | 65% (low) | <50% |
| CYP450 Inhibition | CYP2C9, CYP3A4 | CYP3A4, CYP2D6 | CYP1A2 |
This compound shows a balanced profile of absorption and metabolic stability, making it a promising candidate for oral formulations .
Functional Analogues in Other Plants
- Chrysotobibenzyl (from Dendrobium chrysotoxum): Shares structural motifs with this compound but lacks methoxy groups, resulting in weaker bioactivity .
- Confusarin (from Dendrobium species): A phenanthrene derivative with stronger anti-inflammatory effects but higher toxicity .
Q & A
Basic: What methodologies are recommended for characterizing and validating the purity of nobilin E in experimental settings?
Answer:
Characterizing this compound requires a combination of analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detectors are standard for structural elucidation and purity assessment . For novel derivatives, X-ray crystallography can resolve stereochemistry. Purity validation should include ≥95% chromatographic homogeneity, with batch-to-batch reproducibility assessed via triplicate analyses. Detailed protocols must be documented to ensure replicability, per guidelines for experimental reproducibility .
Basic: What in vitro assays are most suitable for the initial assessment of this compound's bioactivity?
Answer:
Initial screening should prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) and broad-spectrum cytotoxicity assays (e.g., MTT/XTT in cancer cell lines). Dose-response curves (0.1–100 µM, logarithmic increments) are critical to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%). Assays should adhere to FAIR principles—Findable, Accessible, Interoperable, Reusable—with raw data archived for meta-analysis .
Advanced: How can researchers design dose-response experiments to elucidate this compound's mechanism of action while minimizing off-target effects?
Answer:
Mechanistic studies require multi-omics integration. For dose-response experiments:
- Temporal Analysis: Collect data at multiple timepoints (e.g., 6, 12, 24 hours) to distinguish primary targets from downstream effects.
- Pathway Enrichment: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
- Off-Target Screening: Use thermal shift assays (TSA) or CRISPR-Cas9 knockout libraries to validate specificity.
- Statistical Rigor: Power analysis (α=0.05, β=0.2) to determine sample size, with Bonferroni correction for multiple comparisons .
Advanced: How should discrepancies in this compound's reported bioactivity across independent studies be methodologically resolved?
Answer:
Contradictory bioactivity data often arise from variability in experimental conditions (e.g., cell line drift, solvent differences). To resolve conflicts:
- Replication Studies: Repeat assays under standardized conditions (e.g., ATCC-validated cell lines, controlled O₂ levels).
- Meta-Analysis: Pool raw data from published studies to identify confounding variables (e.g., serum concentration in cell media).
- Structure-Activity Relationship (SAR): Compare bioactivity of this compound analogs to isolate critical functional groups .
Advanced: What strategies optimize this compound's bioavailability in preclinical models without compromising its pharmacological activity?
Answer:
Bioavailability optimization involves:
- Formulation: Use nanocarriers (liposomes, polymeric nanoparticles) to enhance solubility and reduce first-pass metabolism.
- Prodrug Design: Introduce hydrolyzable moieties (e.g., ester groups) to improve membrane permeability.
- Pharmacokinetic (PK) Studies: Monitor plasma concentration-time profiles (Cₘₐₓ, t₁/₂, AUC) in rodent models. Validate efficacy via pharmacodynamic (PD) markers (e.g., tumor volume reduction in xenografts) .
Advanced: How can researchers conduct comparative studies between this compound and its structural analogs to identify critical pharmacophores?
Answer:
- Computational Modeling: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities.
- SAR Libraries: Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test in parallel assays.
- Crystallography: Resolve co-crystal structures of this compound bound to target proteins (e.g., kinases) to map interaction sites .
Advanced: What methodologies are critical for assessing this compound's potential off-target effects in genome-wide studies?
Answer:
- CRISPR Screening: Genome-wide knockout or activation screens (e.g., Brunello library) to identify synthetic lethal interactions.
- Chemoproteomics: Use activity-based protein profiling (ABPP) to map off-target binding.
- Toxicogenomics: RNA-seq of treated tissues to identify dysregulated pathways indicative of adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
